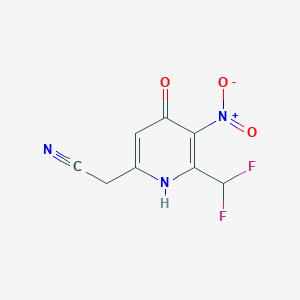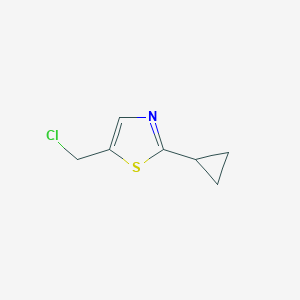
(R)-1-(3,4-Dichlorobenzyl)pyrrolidin-3-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-1-(3,4-Dichlorobenzyl)pyrrolidin-3-amine hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine ring attached to a 3,4-dichlorobenzyl group and an amine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3,4-Dichlorobenzyl)pyrrolidin-3-amine hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine or a 1,4-diketone.
Introduction of the 3,4-Dichlorobenzyl Group: This step involves the reaction of the pyrrolidine ring with a 3,4-dichlorobenzyl halide under basic conditions to form the desired product.
Formation of the Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for ®-1-(3,4-Dichlorobenzyl)pyrrolidin-3-amine hydrochloride may involve large-scale synthesis using similar reaction conditions as described above, but with optimized parameters for higher yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce any oxidized forms back to the original amine.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyl chloride positions, to introduce various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups at the benzyl position.
科学研究应用
®-1-(3,4-Dichlorobenzyl)pyrrolidin-3-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of ®-1-(3,4-Dichlorobenzyl)pyrrolidin-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of neurotransmitter systems and other cellular processes.
相似化合物的比较
Similar Compounds
Pyrrolidine: A simple cyclic amine with a similar ring structure.
3,4-Dichlorobenzylamine: A compound with a similar benzyl group but lacking the pyrrolidine ring.
N-Benzylpyrrolidine: A compound with a similar structure but without the dichloro substitution.
Uniqueness
®-1-(3,4-Dichlorobenzyl)pyrrolidin-3-amine hydrochloride is unique due to the combination of the pyrrolidine ring and the 3,4-dichlorobenzyl group. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above. The presence of the hydrochloride salt form also enhances its solubility and stability, making it more suitable for various applications.
属性
分子式 |
C11H15Cl3N2 |
|---|---|
分子量 |
281.6 g/mol |
IUPAC 名称 |
(3R)-1-[(3,4-dichlorophenyl)methyl]pyrrolidin-3-amine;hydrochloride |
InChI |
InChI=1S/C11H14Cl2N2.ClH/c12-10-2-1-8(5-11(10)13)6-15-4-3-9(14)7-15;/h1-2,5,9H,3-4,6-7,14H2;1H/t9-;/m1./s1 |
InChI 键 |
RPIFBKNLIMPSTG-SBSPUUFOSA-N |
手性 SMILES |
C1CN(C[C@@H]1N)CC2=CC(=C(C=C2)Cl)Cl.Cl |
规范 SMILES |
C1CN(CC1N)CC2=CC(=C(C=C2)Cl)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Chloro-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B11781349.png)


![7-Bromo-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid](/img/structure/B11781358.png)


![5-Ethynyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B11781376.png)




![7-Bromo-2-(2-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B11781396.png)


